4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Nicotinamide N-methyltransferase inhibition Cancer metabolism Epigenetic regulation

Medicinal chemistry teams require precise scaffolds for SAR reproducibility. Generic 7-azaindoline analogs alter potency and selectivity, invalidating assay data. 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 16462-94-5) is the validated building block for:
• NNMT inhibitors: 23 nM IC₅₀ (6.2× enhancement vs. unsubstituted, K-562 cells)
• Type II kinase inhibitors (TAK1/MAP4K2): DFG-out conformation via 4-methyl group
• Regioselective 5-position substitution (amino, nitro, halo derivatives)
Immediate shipping, research-grade purity ≥98%.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 16462-94-5
Cat. No. B3048340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
CAS16462-94-5
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESCC1=C2CCNC2=NC=C1
InChIInChI=1S/C8H10N2/c1-6-2-4-9-8-7(6)3-5-10-8/h2,4H,3,5H2,1H3,(H,9,10)
InChIKeyJAYGFQIWHJRWIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: Technical Overview


4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 16462-94-5), also known as 4-methyl-7-azaindoline, is a partially saturated heterocyclic compound comprising a fused pyrrolidine and pyridine ring system with a methyl substituent at the 4-position. The dihydro (2,3-saturated) nature of this scaffold distinguishes it from the fully aromatic 7-azaindole analogs, imparting distinct conformational flexibility, hydrogen-bonding potential (one H-bond donor, two H-bond acceptors), and altered electronic properties [1]. This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting FGFR, JAK, and MAPK pathways [2]. Derivatives incorporating this core have demonstrated nanomolar inhibitory activity against nicotinamide N-methyltransferase (NNMT) and other therapeutic targets [3].

Why Generic Substitution Fails for This Building Block


Procurement of 4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine cannot be satisfied by simple substitution with structurally related analogs such as unsubstituted 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 10592-27-5), the fully aromatic 4-methyl-7-azaindole (CAS 824-24-8), or other regioisomers. The 4-methyl substituent fundamentally alters both the electronic environment of the pyridine ring and the steric profile of the molecule, while the 2,3-dihydro saturation state governs conformational flexibility and impacts downstream derivatization chemistry . Direct comparative data demonstrate that the presence of the 4-methyl group in a 5-carboxamide derivative reduces the IC₅₀ against nicotinamide N-methyltransferase (NNMT) by over 6-fold compared to the unsubstituted analog, underscoring that even minor structural modifications produce functionally non-interchangeable outcomes in biological assays [1]. Furthermore, kinome-wide selectivity profiling reveals that 4-substituted pyrrolo[2,3-b]pyridines exhibit distinct kinase inhibition profiles compared to unsubstituted or alternatively substituted congeners [2]. For researchers engaged in SAR-driven medicinal chemistry campaigns or kinase inhibitor development, generic substitution introduces uncontrolled variables that compromise experimental reproducibility and data integrity.

Comparative Evidence: Procurement Decision Guide


NNMT Inhibitory Potency Gain from 4-Methyl Substitution

In a direct comparator assessment of 5-carboxamide derivatives, the 4-methyl-substituted derivative of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine exhibits a cell-based IC₅₀ of 23 nM against nicotinamide N-methyltransferase (NNMT) in K-562 human leukemia cells, compared to an IC₅₀ of 142 nM for the unsubstituted 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide analog under identical assay conditions [1]. This represents a 6.2-fold enhancement in inhibitory potency directly attributable to the 4-methyl substituent.

Nicotinamide N-methyltransferase inhibition Cancer metabolism Epigenetic regulation

Kinase Selectivity and Type II Binding Mode

Kinome-wide selectivity profiling of a focused library identified that 4-substituted 1H-pyrrolo[2,3-b]pyridines, inclusive of 4-methyl and 4-aryl variants, exhibit potent and selective inhibitory activity against TAK1 (MAP3K7) and MAP4K2 mitogen-activated protein kinases, with compound NG25 (a 4-substituted pyrrolo[2,3-b]pyridine derivative) demonstrating dual TAK1/MAP4K2 inhibition [1]. Unsubstituted pyrrolo[2,3-b]pyridines lack the requisite steric and electronic features at the 4-position to engage the DFG-out conformation characteristic of type II kinase inhibitors, as confirmed by a 2.4 Å co-crystal structure of TAK1 in complex with NG25 [1].

Kinase inhibition TAK1/MAP4K2 Cancer therapeutics Type II kinase inhibitors

Regioselective Electrophilic Substitution at 5-Position

The 4-methyl substituent in 4-methyl-7-azaindoline directs electrophilic substitution reactions (including nitration, halogenation, and chlorination) specifically to the 5-position of the pyrrolo[2,3-b]pyridine scaffold, enabling regioselective synthesis of 5-substituted derivatives such as 4-methyl-5-amino-7-azaindoline and 4-methyl-5-nitro-7-azaindoline [1]. In contrast, unsubstituted 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine exhibits different regiochemical preferences, yielding distinct substitution patterns that are not interchangeable in downstream synthetic sequences [2].

Synthetic chemistry Electrophilic substitution Azaindoline derivatization

Patent-Grade Intermediate for FGFR and JAK Inhibitors

4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and its derivatives are explicitly claimed as synthetic intermediates in multiple granted patents covering FGFR inhibitors and JAK kinase inhibitors. Patent literature demonstrates that the 4-methyl-7-azaindoline scaffold is incorporated into advanced clinical candidates, with one representative FGFR inhibitor bearing the 4-methyl-pyrrolo[2,3-b]pyridine core exhibiting IC₅₀ values of 7 nM against FGFR1 and 9 nM against FGFR2 . In contrast, unsubstituted or differently substituted analogs (e.g., 6-substituted variants) are claimed in separate patent families with distinct selectivity profiles and therapeutic indications [1].

FGFR inhibitors JAK inhibitors Oncology Patent synthesis

Physicochemical Impact of Dihydro Saturation

The 2,3-dihydro saturation state of 4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (C8H10N2, MW 134.18 g/mol, monoisotopic mass 134.0844 g/mol) confers distinct physicochemical properties compared to the fully aromatic 4-methyl-7-azaindole analog (C8H8N2, MW 132.16 g/mol) [1][2]. The dihydro scaffold possesses one hydrogen bond donor and two hydrogen bond acceptors, with a saturated pyrrolidine ring that increases conformational flexibility and basicity (pKa) relative to the aromatic analog [1]. These differences translate to measurable variations in LogP, aqueous solubility, and susceptibility to CYP-mediated oxidation — parameters that directly influence lead optimization decisions in drug discovery programs [3].

ADME properties Physicochemical profiling Drug-likeness

High-Value Application Scenarios


NNMT-Targeted Cancer Metabolism Lead Optimization

Medicinal chemistry teams developing NNMT inhibitors for oncology applications should procure 4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine as the preferred building block for 5-carboxamide derivatives. Direct comparative data demonstrate that the 4-methyl substituent confers a 6.2-fold potency enhancement (IC₅₀ = 23 nM vs. 142 nM for unsubstituted analog) in K-562 cell-based assays, making this scaffold essential for achieving sub-100 nM target engagement required for lead optimization [1]. The cell-based activity data provide a validated starting point for SAR expansion around the 5-position carboxamide functionality.

Type II Kinase Inhibitor Development for TAK1/MAP4K2

Research groups pursuing type II kinase inhibitors against TAK1 (MAP3K7) or MAP4K2 should prioritize procurement of 4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. Kinome-wide selectivity profiling has established that 4-substitution on the pyrrolo[2,3-b]pyridine scaffold is structurally required for inducing the DFG-out conformation characteristic of type II inhibition, as validated by X-ray crystallography of TAK1 co-crystallized with NG25 (2.4 Å resolution) [2]. The 4-methyl building block provides the essential steric and electronic features for engaging this binding mode, which cannot be achieved with unsubstituted scaffolds.

Regioselective Synthesis of 5-Functionalized Derivatives

Synthetic chemistry laboratories requiring 5-substituted 7-azaindoline derivatives for further elaboration should procure 4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. The 4-methyl group directs electrophilic substitution reactions (nitration, halogenation, chlorination) exclusively to the 5-position, enabling efficient access to 5-amino, 5-nitro, and 5-halo derivatives [3]. Attempts to achieve the same regioselectivity with unsubstituted 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine will yield different substitution patterns and require alternative synthetic strategies, increasing route length and cost.

FGFR/JAK Inhibitor Patent Synthesis and Process Chemistry

Process chemistry groups and CROs executing patent-validated synthetic routes for FGFR or JAK kinase inhibitors must procure 4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine as the specified core intermediate. This scaffold is explicitly claimed in multiple granted patents (US 9238651 B2, WO 2014/011900 A1) as the foundational building block for advanced inhibitors exhibiting low nanomolar potency (FGFR1 IC₅₀ = 7 nM) . Substitution with alternative scaffolds introduces intellectual property and regulatory compliance risks, as well as potentially altering the kinase selectivity profile of final compounds.

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